![molecular formula C13H23NO6 B13361792 N-[(1,1-Dimethylethoxy)carbonyl]-6-methoxy-6-oxo-D-norleucine Methyl Ester](/img/structure/B13361792.png)
N-[(1,1-Dimethylethoxy)carbonyl]-6-methoxy-6-oxo-D-norleucine Methyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl ®-2-((tert-butoxycarbonyl)amino)hexanedioate is an organic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions. This compound is particularly significant in the field of peptide synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl ®-2-((tert-butoxycarbonyl)amino)hexanedioate typically involves the protection of the amino group of an amino acid with a tert-butoxycarbonyl group. One common method is the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In industrial settings, the production of Boc-protected amino acids, including Dimethyl ®-2-((tert-butoxycarbonyl)amino)hexanedioate, often employs continuous flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and purity of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl ®-2-((tert-butoxycarbonyl)amino)hexanedioate undergoes various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Substitution: The ester groups can be hydrolyzed to carboxylic acids under basic conditions.
Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid in dichloromethane.
Substitution: Sodium hydroxide in water or methanol.
Coupling: Carbodiimides such as dicyclohexylcarbodiimide (DCC) in the presence of catalysts like 1-hydroxybenzotriazole (HOBt).
Major Products Formed
Hydrolysis: Free amine and tert-butanol.
Substitution: Carboxylic acids and methanol.
Coupling: Peptides and water.
Applications De Recherche Scientifique
Dimethyl ®-2-((tert-butoxycarbonyl)amino)hexanedioate is widely used in scientific research, particularly in:
Peptide Synthesis: As a protected amino acid derivative, it is a key intermediate in the synthesis of peptides and proteins.
Medicinal Chemistry: It is used in the development of peptide-based drugs and therapeutic agents.
Bioconjugation: The compound is employed in the conjugation of peptides to other biomolecules, such as antibodies and enzymes, for various biomedical applications.
Mécanisme D'action
The mechanism of action of Dimethyl ®-2-((tert-butoxycarbonyl)amino)hexanedioate primarily involves its role as a protected amino acid derivative. The Boc protecting group stabilizes the amino functionality, preventing unwanted side reactions during chemical synthesis. Upon removal of the Boc group, the free amine can participate in various biochemical processes, including peptide bond formation and enzymatic reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl ®-2-aminohexanedioate: Lacks the Boc protecting group, making it more reactive and less stable during synthesis.
Dimethyl ®-2-((benzyloxycarbonyl)amino)hexanedioate: Contains a benzyloxycarbonyl (Cbz) protecting group, which is less stable under hydrogenation conditions compared to the Boc group.
Uniqueness
Dimethyl ®-2-((tert-butoxycarbonyl)amino)hexanedioate is unique due to the presence of the Boc protecting group, which offers greater stability and ease of removal under mild acidic conditions. This makes it particularly valuable in peptide synthesis and other applications where selective protection and deprotection of amino groups are crucial.
Propriétés
Formule moléculaire |
C13H23NO6 |
|---|---|
Poids moléculaire |
289.32 g/mol |
Nom IUPAC |
dimethyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanedioate |
InChI |
InChI=1S/C13H23NO6/c1-13(2,3)20-12(17)14-9(11(16)19-5)7-6-8-10(15)18-4/h9H,6-8H2,1-5H3,(H,14,17)/t9-/m1/s1 |
Clé InChI |
WMHDXSNIVADUCW-SECBINFHSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@H](CCCC(=O)OC)C(=O)OC |
SMILES canonique |
CC(C)(C)OC(=O)NC(CCCC(=O)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


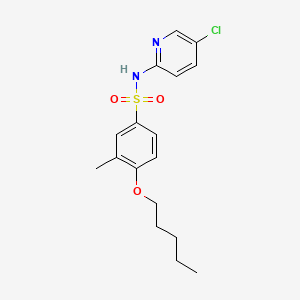
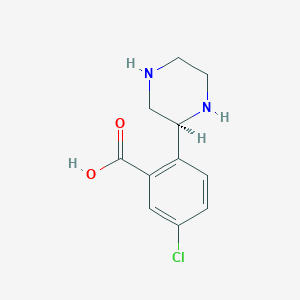
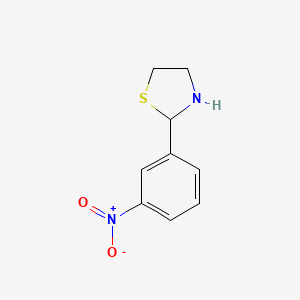
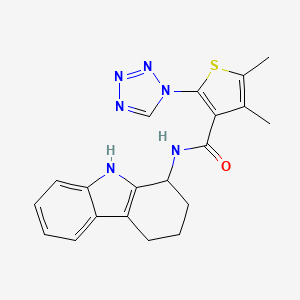
![3-(naphthalen-1-yl)-N-[2-(2-oxopyrrolidin-1-yl)ethyl]-3-(1H-pyrrol-1-yl)propanamide](/img/structure/B13361734.png)
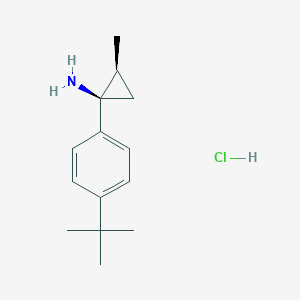
![1-[4-(difluoromethoxy)phenyl]-N-(2,4-dimethylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13361757.png)
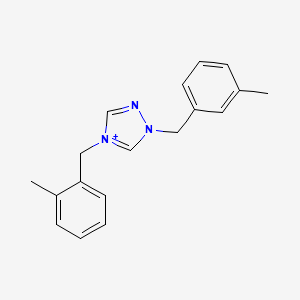
![N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-(1H-tetraazol-1-yl)propanamide](/img/structure/B13361781.png)
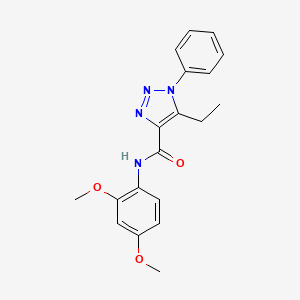
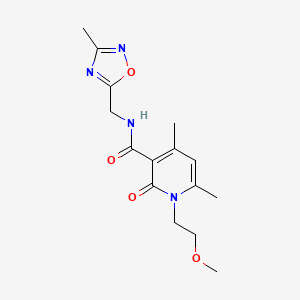

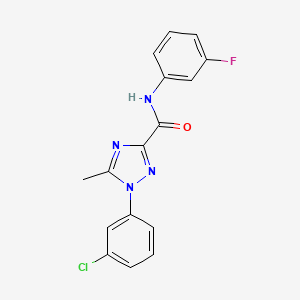
![6-(2-Chloro-5-iodophenyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361797.png)
